molecular formula C7H7BrFN B11900658 5-(Bromomethyl)-2-fluoroaniline

5-(Bromomethyl)-2-fluoroaniline

Cat. No.: B11900658
M. Wt: 204.04 g/mol
InChI Key: AWBGJHMDRBPETC-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-fluoroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromomethyl group and a fluorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-fluoroaniline typically involves the bromination of 2-fluoroaniline followed by the introduction of a bromomethyl group. One common method is the electrophilic aromatic substitution reaction where 2-fluoroaniline is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method is advantageous due to its mild reaction conditions and high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, improved safety, and higher yields. The use of automated systems also minimizes human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-fluoroaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include primary amines.

Scientific Research Applications

5-(Bromomethyl)-2-fluoroaniline, a compound with significant chemical properties, finds applications across various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables.

Antitumor Activity

One of the prominent applications of this compound is as an intermediate in the synthesis of antitumor agents. It plays a crucial role in developing compounds that target specific kinases involved in cancer progression. For instance, derivatives of this compound have been explored for their ability to inhibit the activity of various kinases implicated in tumor growth, offering potential therapeutic pathways for treating cancers such as renal cell carcinoma and hepatocellular carcinoma .

Drug Development

The incorporation of fluorine atoms into pharmaceutical compounds has been shown to enhance their metabolic stability and bioavailability. Studies indicate that fluorinated anilines can modulate pharmacokinetic properties favorably, making them attractive candidates for drug development. This compound's unique structure allows it to be a building block for synthesizing more complex molecules with desired biological activities .

Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of conducting polymers. Its incorporation into polyaniline structures enhances electrical conductivity and thermal stability. Research has demonstrated that polyaniline derivatives containing fluoroaniline units exhibit improved properties for applications in sensors and electronic devices .

Surface Modification

The compound can also be employed in surface modification techniques to enhance adhesion properties or introduce functional groups onto surfaces. This application is particularly relevant in the development of coatings that require specific chemical interactions with substrates .

Data Table: Applications Overview

Application Area Description Case Studies/References
Medicinal Chemistry Intermediate for antitumor drugs targeting kinases ,
Drug Development Enhances metabolic stability and bioavailability of pharmaceuticals
Polymer Chemistry Used in synthesizing conducting polymers for electronic applications
Surface Modification Improves adhesion properties for coatings

Case Studies

  • Antitumor Drug Development :
    A study highlighted the synthesis of a derivative from this compound that demonstrated significant inhibition against cancer cell lines, showcasing its potential as a lead compound in drug discovery .
  • Conducting Polymers :
    Research on polyaniline derivatives revealed that incorporating this compound improved electrical conductivity by altering the polymer's electronic structure, making it suitable for sensor applications .
  • Surface Coatings :
    A case study on surface treatments showed enhanced adhesion when using coatings modified with this compound, indicating its utility in industrial applications where surface interaction is critical .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-fluoroaniline involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-fluoroaniline
  • 5-(Iodomethyl)-2-fluoroaniline
  • 5-(Methyl)-2-fluoroaniline

Uniqueness

Compared to its analogs, 5-(Bromomethyl)-2-fluoroaniline exhibits unique reactivity due to the presence of the bromomethyl group. Bromine is a better leaving group than chlorine or iodine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the fluorine atom imparts distinct electronic properties, influencing the compound’s overall reactivity and stability.

Biological Activity

5-(Bromomethyl)-2-fluoroaniline is a halogenated aniline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings, including case studies and data tables.

This compound has the molecular formula C7H7BrFN and a molecular weight of 202.04 g/mol. Its structure includes a bromomethyl group and a fluorine atom attached to an aniline ring, which can influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of 2-fluoroaniline followed by a methylation step. The synthetic route can vary, but generally includes the following steps:

  • Bromination : Reacting 2-fluoroaniline with bromine in an appropriate solvent.
  • Methylation : Introducing a bromomethyl group using reagents like formaldehyde and hydrobromic acid.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various derivatives of halogenated anilines, including this compound, against cancer cell lines. For instance, compounds synthesized from related structures showed varying degrees of cytotoxicity against breast cancer cell lines (MDA-MB-231). However, specific data on this compound is limited.

CompoundCell LineIC50 (µM)% Inhibition
RB-1MDA-MB-23198.3451
RB-2MDA-MB-231N/A~10-15

These results suggest that while some derivatives exhibit significant cytotoxicity, others do not demonstrate strong activity against these cancer cells .

The mechanism by which halogenated anilines exert their biological effects may involve interactions with various cellular targets, including enzymes and receptors involved in cell signaling pathways. For instance, compounds like this compound could potentially inhibit pathways associated with cancer cell proliferation or induce apoptosis.

Case Studies

A notable study investigated the effects of halogenated anilines on inflammatory pathways. While specific data on this compound was not provided, related compounds have shown promise in modulating inflammatory responses through inhibition of chemokine receptors such as CXCR1 and CXCR2 .

In Vivo Studies

Animal models have been utilized to assess the in vivo efficacy of halogenated anilines. For example, studies involving TRPA1 antagonists have highlighted the potential analgesic effects of similar compounds in models of neuropathic pain . Although direct studies on this compound are scarce, these findings indicate that structurally similar compounds may possess significant biological activity.

Toxicological Profile

The safety profile of this compound remains to be fully elucidated. However, general toxicity assessments indicate that halogenated anilines can exhibit varying degrees of toxicity depending on their structure and substituents .

Properties

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

5-(bromomethyl)-2-fluoroaniline

InChI

InChI=1S/C7H7BrFN/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4,10H2

InChI Key

AWBGJHMDRBPETC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)N)F

Origin of Product

United States

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